Benzyl 3-(4-aminophenyl)propanoate
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Overview
Description
Benzyl 3-(4-aminophenyl)propanoate is an organic compound with the molecular formula C16H17NO2 It is a benzyl ester derivative of 3-(4-aminophenyl)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-(4-aminophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)propanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of benzyl chloride and 3-(4-aminophenyl)propanoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, primary amines
Substitution: Various benzyl and amino derivatives
Scientific Research Applications
Benzyl 3-(4-aminophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 3-(4-aminophenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(4-aminophenyl)propanoic acid, which can then interact with enzymes or receptors in biological systems. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Benzyl 3-(4-aminophenyl)propanoate can be compared with similar compounds such as:
Benzyl 3-(4-nitrophenyl)propanoate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Benzyl 3-(4-hydroxyphenyl)propanoate:
Benzyl 3-(4-methylphenyl)propanoate: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of benzyl esters in organic synthesis and research.
Properties
CAS No. |
6964-39-2 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl 3-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C16H17NO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12,17H2 |
InChI Key |
QEXXBPULLZZTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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